molecular formula C28H35NO7 B4262469 3-Cyclohexyl 6-methyl 4-(3-ethoxy-4-hydroxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate

3-Cyclohexyl 6-methyl 4-(3-ethoxy-4-hydroxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate

Cat. No.: B4262469
M. Wt: 497.6 g/mol
InChI Key: XVPRMBMIFSKYIR-UHFFFAOYSA-N
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Description

3-Cyclohexyl 6-methyl 4-(3-ethoxy-4-hydroxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexyl 6-methyl 4-(3-ethoxy-4-hydroxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate typically involves multi-step organic reactions. The key steps include:

    Formation of the Quinolinedicarboxylate Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the quinoline ring system.

    Introduction of Substituents: The cyclohexyl, methyl, ethoxy, and hydroxyphenyl groups are introduced through various substitution reactions, often using reagents such as alkyl halides, alcohols, and phenols.

    Oxidation and Reduction Reactions: These reactions are used to introduce the oxo group and to adjust the oxidation state of the molecule as needed.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, catalytic processes, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexyl 6-methyl 4-(3-ethoxy-4-hydroxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The oxo group can be reduced to form alcohols.

    Substitution: The ethoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group would yield quinones, while reduction of the oxo group would yield alcohols.

Scientific Research Applications

    Medicinal Chemistry: This compound could be explored for its potential as a pharmaceutical agent, particularly in the treatment of diseases where modulation of the quinoline pathway is beneficial.

    Materials Science: The unique structure of this compound makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Research: It could be used as a tool compound to study various biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 3-Cyclohexyl 6-methyl 4-(3-ethoxy-4-hydroxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds such as quinine and chloroquine share the quinoline core structure.

    Cyclohexyl Derivatives: Compounds like cyclohexylamine and cyclohexanol have similar cyclohexyl groups.

Uniqueness

The uniqueness of 3-Cyclohexyl 6-methyl 4-(3-ethoxy-4-hydroxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate lies in its combination of functional groups and the potential for diverse chemical reactivity and applications. Its structure allows for multiple points of chemical modification, making it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

3-O-cyclohexyl 6-O-methyl 4-(3-ethoxy-4-hydroxyphenyl)-2,7-dimethyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35NO7/c1-5-35-21-14-17(11-12-20(21)30)24-23(28(33)36-18-9-7-6-8-10-18)16(3)29-19-13-15(2)22(27(32)34-4)26(31)25(19)24/h11-12,14-15,18,22,24,29-30H,5-10,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVPRMBMIFSKYIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C3=C(CC(C(C3=O)C(=O)OC)C)NC(=C2C(=O)OC4CCCCC4)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Cyclohexyl 6-methyl 4-(3-ethoxy-4-hydroxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate
Reactant of Route 2
Reactant of Route 2
3-Cyclohexyl 6-methyl 4-(3-ethoxy-4-hydroxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate
Reactant of Route 3
3-Cyclohexyl 6-methyl 4-(3-ethoxy-4-hydroxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate
Reactant of Route 4
3-Cyclohexyl 6-methyl 4-(3-ethoxy-4-hydroxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate
Reactant of Route 5
3-Cyclohexyl 6-methyl 4-(3-ethoxy-4-hydroxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate
Reactant of Route 6
3-Cyclohexyl 6-methyl 4-(3-ethoxy-4-hydroxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate

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